molecular formula C18H27N3O4 B6333515 tert-butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate CAS No. 1707290-23-0

tert-butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate

Cat. No.: B6333515
CAS No.: 1707290-23-0
M. Wt: 349.4 g/mol
InChI Key: RBQHRSMMDLWGKF-LSDHHAIUSA-N
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Description

tert-Butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate is a complex organic compound with significant applications in synthetic organic chemistry. This compound is characterized by its piperidine ring, which is substituted with an amino group and a benzyloxycarbonyl group. The tert-butyl group provides steric hindrance, making it a useful protecting group in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or diisopropylethylamine .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes. The flow microreactor systems allow for better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyloxycarbonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amino group, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-10-9-15(14(19)11-21)20-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12,19H2,1-3H3,(H,20,22)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQHRSMMDLWGKF-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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